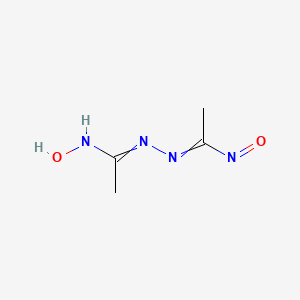
Decamethyl-3,5,7,9-tetravinylhexasiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decamethyl-3,5,7,9-tetravinylhexasiloxane is an organosilicon compound characterized by its unique structure, which includes both methyl and vinyl groups attached to a hexasiloxane backbone. This compound is part of the broader class of siloxanes, which are known for their versatility and wide range of applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Decamethyl-3,5,7,9-tetravinylhexasiloxane typically involves the hydrosilylation reaction, where a vinylsilane reacts with a hydrosilane in the presence of a platinum catalyst. The reaction conditions often include:
Temperature: 50-100°C
Catalyst: Platinum-based catalysts such as Karstedt’s catalyst
Solvent: Toluene or other suitable organic solvents
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters to achieve consistent product quality.
化学反応の分析
Types of Reactions
Decamethyl-3,5,7,9-tetravinylhexasiloxane undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form epoxides or other oxygen-containing functional groups.
Hydrosilylation: The vinyl groups can react with hydrosilanes to form new silicon-carbon bonds.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Hydrosilylation: Platinum-based catalysts are commonly used.
Substitution: Various organometallic reagents can be employed depending on the desired substitution.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives
Hydrosilylation: New siloxane derivatives with additional silicon-carbon bonds
Substitution: Functionalized siloxanes with diverse chemical properties
科学的研究の応用
Decamethyl-3,5,7,9-tetravinylhexasiloxane finds applications in several scientific research areas:
Chemistry: Used as a precursor for the synthesis of advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
作用機序
The mechanism of action of Decamethyl-3,5,7,9-tetravinylhexasiloxane involves its ability to form stable silicon-oxygen and silicon-carbon bonds. The vinyl groups provide sites for further chemical modifications, allowing the compound to interact with various molecular targets and pathways. This versatility makes it a valuable building block in the synthesis of complex molecules and materials.
類似化合物との比較
Similar Compounds
Decamethylcyclopentasiloxane: Known for its use in cosmetics and personal care products.
Octamethylcyclotetrasiloxane: Commonly used in the production of silicone rubbers and resins.
Hexamethyldisiloxane: Utilized as a solvent and in the synthesis of other organosilicon compounds.
Uniqueness
Decamethyl-3,5,7,9-tetravinylhexasiloxane stands out due to its combination of methyl and vinyl groups, which provide both stability and reactivity. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
特性
CAS番号 |
34372-23-1 |
|---|---|
分子式 |
C18H42O5Si6 |
分子量 |
507.0 g/mol |
IUPAC名 |
ethenyl-[ethenyl-[ethenyl-(ethenyl-methyl-trimethylsilyloxysilyl)oxy-methylsilyl]oxy-methylsilyl]oxy-methyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C18H42O5Si6/c1-15-26(11,19-24(5,6)7)21-28(13,17-3)23-29(14,18-4)22-27(12,16-2)20-25(8,9)10/h15-18H,1-4H2,5-14H3 |
InChIキー |
CUFHDQYMRZZCSK-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)O[Si](C)(C=C)O[Si](C)(C=C)O[Si](C)(C=C)O[Si](C)(C=C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,3,4,7,7-Hexabromo-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14676547.png)
![7-Hydroxy-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14676557.png)
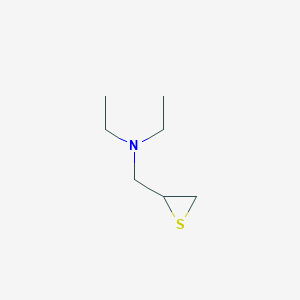
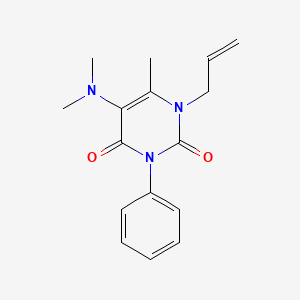
![2-{[(4-Methoxyphenyl)methyl]sulfanyl}ethan-1-ol](/img/structure/B14676576.png)
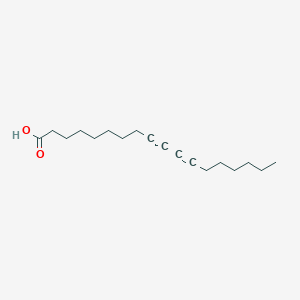
![13-Methylphenanthro[9,10,1-mna]acridine](/img/structure/B14676582.png)

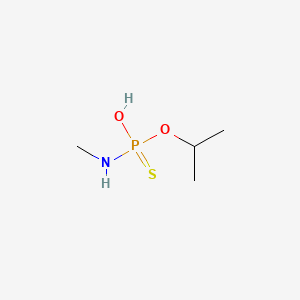


![Bis[4-(chloromethyl)phenyl]methanone](/img/structure/B14676602.png)
![Methyl 7,7-dimethyl-5-nitrobicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate](/img/structure/B14676610.png)
